5-Bromo-2-chloromethylbenzofuran

Beschreibung

The exact mass of the compound 5-Bromo-2-chloromethylbenzofuran is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-2-chloromethylbenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chloromethylbenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

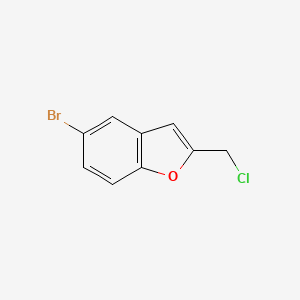

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-(chloromethyl)-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVKTJSZEQNSNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383759 | |

| Record name | 5-Bromo-2-chloromethylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38220-78-9 | |

| Record name | 5-Bromo-2-(chloromethyl)benzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38220-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloromethylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-(chloromethyl)benzo[b]furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 5-Bromo-2-chloromethylbenzofuran: Physicochemical Properties, Synthesis, and Reactivity

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and chemical reactivity of 5-Bromo-2-chloromethylbenzofuran. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to serve as a valuable resource in the laboratory.

Introduction

5-Bromo-2-chloromethylbenzofuran is a halogenated derivative of the benzofuran scaffold, a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. The presence of a bromine atom on the benzene ring and a reactive chloromethyl group at the 2-position of the furan ring makes this molecule a versatile intermediate for organic synthesis. The strategic placement of these functional groups allows for sequential and site-selective modifications, enabling the construction of complex molecular architectures for the development of novel therapeutic agents and functional materials. This guide will delve into the essential technical aspects of this compound, offering a robust foundation for its application in research and development.

Physicochemical Properties

| Property | Predicted Value | Remarks |

| Molecular Formula | C₉H₆BrClO | |

| Molecular Weight | 245.50 g/mol | |

| Appearance | Off-white to pale yellow solid | Based on similar halogenated benzofurans. |

| Melting Point | 70-80 °C | Estimated based on related structures. |

| Boiling Point | > 300 °C (decomposes) | High boiling point expected due to molecular weight and polarity. |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, THF). Insoluble in water. | Typical for halogenated aromatic compounds. |

| LogP | ~3.5 | Estimated based on structural analogs, indicating good lipophilicity.[1] |

Proposed Synthesis and Experimental Protocols

The synthesis of 5-Bromo-2-chloromethylbenzofuran can be logically approached from 5-bromobenzofuran-2-carboxylic acid, a more readily accessible starting material. The proposed synthetic pathway involves the reduction of the carboxylic acid to the corresponding alcohol, followed by chlorination.

Diagram of Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 5-Bromo-2-chloromethylbenzofuran.

Part 1: Synthesis of 5-Bromo-2-(hydroxymethyl)benzofuran

This procedure outlines the reduction of 5-bromobenzofuran-2-carboxylic acid to 5-bromo-2-(hydroxymethyl)benzofuran.

Materials:

-

5-bromobenzofuran-2-carboxylic acid

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromobenzofuran-2-carboxylic acid in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add sodium borohydride in portions. Gas evolution (hydrogen) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol, followed by 1M HCl to neutralize the excess borohydride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 5-bromo-2-(hydroxymethyl)benzofuran.

Part 2: Synthesis of 5-Bromo-2-chloromethylbenzofuran

This protocol details the chlorination of 5-bromo-2-(hydroxymethyl)benzofuran to the target compound.

Materials:

-

5-bromo-2-(hydroxymethyl)benzofuran

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Ice water

Protocol:

-

Dissolve 5-bromo-2-(hydroxymethyl)benzofuran in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into ice water to quench the excess thionyl chloride.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude 5-Bromo-2-chloromethylbenzofuran.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Spectral Characterization (Predicted)

The structural confirmation of 5-Bromo-2-chloromethylbenzofuran would be primarily achieved through NMR and mass spectrometry. Below are the predicted spectral data based on the analysis of its structure and comparison with similar compounds.

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic and chloromethyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8 | d | 1H | H-4 | The bromine at C5 will deshield the adjacent H-4 proton. |

| ~ 7.5 | dd | 1H | H-6 | Coupled to H-4 and H-7. |

| ~ 7.4 | d | 1H | H-7 | The proton on the benzene ring furthest from the bromine. |

| ~ 6.7 | s | 1H | H-3 | Proton on the furan ring. |

| ~ 4.7 | s | 2H | -CH₂Cl | The chloromethyl protons will appear as a singlet, shifted downfield due to the adjacent electronegative chlorine atom. |

¹³C NMR (Carbon NMR)

The carbon NMR will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | C-7a |

| ~ 152 | C-2 |

| ~ 130 | C-3a |

| ~ 128 | C-6 |

| ~ 125 | C-4 |

| ~ 116 | C-5 |

| ~ 112 | C-7 |

| ~ 105 | C-3 |

| ~ 40 | -CH₂Cl |

Chemical Reactivity

The reactivity of 5-Bromo-2-chloromethylbenzofuran is dictated by its two key functional groups: the chloromethyl group at the 2-position and the bromo group at the 5-position.

Reactivity of the Chloromethyl Group

The chloromethyl group is a potent electrophilic site, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups.

Caption: Nucleophilic substitution at the chloromethyl group.

Common nucleophiles that can be employed include:

-

Amines: To form the corresponding secondary or tertiary amines.

-

Alkoxides and Phenoxides: To synthesize ethers.

-

Thiolates: To prepare thioethers.

-

Cyanide: To introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

-

Azide: For the synthesis of azides, which are precursors to primary amines via reduction or can be used in "click" chemistry.

Reactivity of the Bromo Group

The bromine atom on the benzofuran ring is well-suited for transition-metal-catalyzed cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Caption: Palladium-catalyzed cross-coupling at the bromo position.

Examples of common cross-coupling reactions include:

-

Suzuki Coupling: With boronic acids or esters to form biaryl compounds or introduce alkyl/alkenyl groups.

-

Heck Coupling: With alkenes to form substituted alkenes.

-

Sonogashira Coupling: With terminal alkynes to generate alkynylated benzofurans.

-

Buchwald-Hartwig Amination: With amines to form N-arylated products.

The differential reactivity of the chloromethyl and bromo groups allows for a strategic and stepwise elaboration of the 5-Bromo-2-chloromethylbenzofuran core, making it a highly valuable building block in medicinal chemistry and materials science.

Safety and Handling

Halogenated organic compounds require careful handling in a laboratory setting. While a specific safety data sheet for 5-Bromo-2-chloromethylbenzofuran is not available, general precautions for related compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All handling should be performed in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

PubChemLite. 5-bromo-2-(chloromethyl)benzo[b]furan. Available at: [Link].

-

PubChem. 2-Chloromethylbenzofuran. Available at: [Link].

-

PubChemLite. 5-bromo-2-(chloromethyl)benzo[b]furan. Available at: [Link].

Sources

An In-depth Technical Guide to 5-Bromo-2-chloromethylbenzofuran: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-2-chloromethylbenzofuran, a key heterocyclic intermediate with significant potential in medicinal chemistry and organic synthesis. This document delves into its chemical identity, structural features, synthetic pathways, reactivity, and safety considerations, offering valuable insights for its application in research and development.

Core Chemical Identity

-

Chemical Name: 5-Bromo-2-(chloromethyl)-1-benzofuran

-

CAS Number: 38220-78-9[1]

-

Molecular Formula: C₉H₆BrClO

-

Molecular Weight: 245.50 g/mol

Structural Elucidation

The molecular architecture of 5-Bromo-2-chloromethylbenzofuran is characterized by a benzofuran core. This bicyclic system consists of a fused benzene and furan ring. Key structural features include a bromine atom substituted at the 5-position of the benzene ring and a chloromethyl group at the 2-position of the furan ring.[2]

| Identifier | Value |

| SMILES | C1=CC2=C(C=C1Br)C=C(O2)CCl[2] |

| InChI | InChI=1S/C9H6BrClO/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5H2[2] |

| InChIKey | IGVKTJSZEQNSNH-UHFFFAOYSA-N[2] |

Below is a 2D representation of the chemical structure of 5-Bromo-2-chloromethylbenzofuran.

Caption: 2D Structure of 5-Bromo-2-chloromethylbenzofuran

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

Sources

A Technical Guide to the Synthetic Strategies for Benzofuran Scaffolds

Introduction: The benzofuran nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials. Its prevalence in medicinally important compounds, such as the antiarrhythmic drug amiodarone, underscores the critical need for efficient and versatile synthetic methodologies.[1] This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the principal synthetic strategies for constructing the benzofuran ring system. We will delve into the mechanistic underpinnings, practical applications, and comparative analysis of both classical and contemporary methods, with a focus on providing actionable insights for laboratory practice.

Part 1: Transition-Metal Catalyzed Methodologies: A Modern Approach to Benzofuran Synthesis

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the benzofuran ring is no exception. These methods often offer high efficiency, functional group tolerance, and opportunities for regiocontrol.

Palladium- and Copper-Catalyzed Cross-Coupling and Cyclization Cascades

The combination of palladium and copper catalysis, particularly in Sonogashira cross-coupling reactions followed by intramolecular cyclization, represents a robust and widely employed strategy for benzofuran synthesis.[1] This approach typically involves the coupling of an o-halophenol with a terminal alkyne.

Mechanism of Action: The reaction proceeds through a well-established catalytic cycle. Initially, a palladium(0) species undergoes oxidative addition to the o-halophenol. Concurrently, a copper(I) acetylide is formed from the terminal alkyne and the copper co-catalyst. Transmetalation of the acetylide group to the palladium(II) complex, followed by reductive elimination, furnishes an o-alkynylphenol intermediate. Subsequent intramolecular 5-endo-dig cyclization, often facilitated by the catalyst or a base, yields the benzofuran product.

Visualizing the Sonogashira Coupling and Cyclization Cascade:

Caption: Sonogashira Coupling followed by Intramolecular Cyclization.

Exemplary Protocol: Synthesis of 2-Arylbenzofurans via Pd/Cu-Catalyzed Sonogashira Coupling-Cyclization

This one-pot protocol is adapted from a cost-effective and efficient copper-catalyzed tandem methodology.

-

Materials: o-Iodophenol, terminal aryl acetylene, copper(I) iodide (CuI), and a suitable base (e.g., triethylamine or cesium carbonate) in a solvent such as DMF or toluene.

-

Procedure:

-

To a solution of o-iodophenol (1.0 equiv) and the terminal aryl acetylene (1.2 equiv) in the chosen solvent, add the base (2.0 equiv) and CuI (5-10 mol%).

-

If using a palladium co-catalyst, a complex such as PdCl₂(PPh₃)₂ (2-5 mol%) can be added.

-

The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.

-

Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-arylbenzofuran.

-

Gold-Catalyzed Intramolecular Cyclization of o-Alkynylphenols

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. This has been effectively applied to the synthesis of benzofurans through the intramolecular cyclization of o-alkynylphenols and their ether derivatives.

Mechanism of Action: A cationic gold(I) species coordinates to the alkyne of the o-alkynylphenol or its ether, rendering it highly electrophilic. The phenolic oxygen then acts as an intramolecular nucleophile, attacking the activated alkyne in a 5-endo-dig cyclization fashion. Subsequent protonolysis or, in the case of ether substrates, a migratory event, regenerates the active gold catalyst and yields the benzofuran product.

Visualizing Gold-Catalyzed Cyclization:

Caption: Gold-Catalyzed Intramolecular Cyclization of an o-Alkynylphenyl Ether.

Part 2: Intramolecular Cyclization Strategies: Classic and Potent Routes

Intramolecular cyclization reactions, often promoted by acids, bases, or other reagents, represent some of the most fundamental and enduring methods for benzofuran synthesis.

The Perkin Rearrangement: A Classic Ring Contraction

The Perkin rearrangement is a named reaction that involves the base-mediated ring contraction of a 3-halocoumarin to a benzofuran-2-carboxylic acid.[2][3][4] This method provides a reliable route to a specific class of benzofuran derivatives.

Mechanism of Action: The reaction is initiated by the hydroxide-catalyzed hydrolysis of the coumarin lactone, leading to a ring-opened carboxylate. The resulting phenoxide then acts as an intramolecular nucleophile, displacing the vinyl halide to form the five-membered furan ring.[2]

Visualizing the Perkin Rearrangement:

Caption: The Perkin Rearrangement Mechanism.

Exemplary Protocol: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins [2]

-

Materials: 3-Bromocoumarin, sodium hydroxide, ethanol.

-

Procedure:

-

In a microwave vessel, combine the 3-bromocoumarin (1.0 equiv), ethanol, and sodium hydroxide (3.0 equiv).

-

Seal the vessel and subject it to microwave irradiation (e.g., 300W) for a short duration (e.g., 5 minutes) at a controlled temperature (e.g., 79 °C) with stirring.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture using a rotary evaporator.

-

Dissolve the crude product in a minimal amount of water and acidify with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Intramolecular Wittig Reaction

The intramolecular Wittig reaction provides a powerful method for the formation of the furan ring, leading to a variety of substituted benzofurans. This approach typically involves the generation of a phosphorus ylide ortho to a carbonyl or ester functionality, which then undergoes cyclization.

Mechanism of Action: An o-acyloxybenzyltriphenylphosphonium salt is treated with a base to generate the corresponding ylide. The ylide carbanion then attacks the adjacent ester carbonyl group in an intramolecular fashion, forming a five-membered oxaphosphetane intermediate. This intermediate subsequently collapses, eliminating triphenylphosphine oxide and forming the benzofuran double bond.

Exemplary Protocol: Synthesis of 2-Arylbenzofurans via Intramolecular Wittig Reaction

-

Materials: o-Hydroxybenzyltriphenylphosphonium salt, an appropriate aroyl chloride, and a base such as triethylamine in an aprotic solvent like toluene.

-

Procedure:

-

To a suspension of the o-hydroxybenzyltriphenylphosphonium salt in toluene, add triethylamine and the aroyl chloride.

-

Heat the reaction mixture to reflux.

-

The reaction progress can be monitored by TLC.

-

After completion, the reaction is cooled, and the triethylamine hydrochloride salt is removed by filtration.

-

The filtrate is concentrated, and the crude product is purified by column chromatography to yield the 2-arylbenzofuran.

-

Iodocyclization of o-Alkynylphenols

Electrophilic iodocyclization is a mild and efficient method for the synthesis of 3-iodobenzofurans from readily available o-alkynylphenols.[3] The resulting iodinated benzofurans are valuable intermediates for further functionalization through cross-coupling reactions.

Mechanism of Action: An electrophilic iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), reacts with the alkyne to form a cyclic iodonium ion intermediate. The phenolic oxygen then attacks this intermediate in a 5-endo-dig manner, leading to the formation of the 3-iodobenzofuran.

Exemplary Protocol: Iodocyclization of o-Alkynylphenols [3]

-

Materials: o-Alkynylphenol, molecular iodine (I₂), and a base such as sodium bicarbonate (NaHCO₃) in a solvent like dichloromethane (DCM) or acetonitrile.

-

Procedure:

-

To a solution of the o-alkynylphenol (1.0 equiv) in the chosen solvent, add sodium bicarbonate (2.0-3.0 equiv).

-

Add a solution of molecular iodine (1.1-1.5 equiv) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the 3-iodobenzofuran.

-

Part 3: Comparative Analysis of Benzofuran Synthesis Methodologies

| Methodology | Key Features | Advantages | Disadvantages | Substrate Scope |

| Pd/Cu-Catalyzed Sonogashira Coupling/Cyclization | One-pot cascade reaction of o-halophenols and terminal alkynes. | High efficiency, good functional group tolerance, access to diverse 2-substituted benzofurans. | Requires pre-functionalized starting materials (halophenols), potential for catalyst poisoning. | Broad scope for both the phenol and alkyne components. |

| Gold-Catalyzed Cyclization | Mild and efficient cyclization of o-alkynylphenols and their ethers. | High atom economy, mild reaction conditions, often low catalyst loadings. | Cost of gold catalysts, limited to precursors with an alkyne moiety. | Tolerates a wide range of functional groups on the aromatic ring and the alkyne substituent. |

| Perkin Rearrangement | Base-mediated ring contraction of 3-halocoumarins. | Classic and reliable method for benzofuran-2-carboxylic acids. | Limited to the synthesis of 2-carboxybenzofurans, requires coumarin precursors. | Dependent on the availability of substituted 3-halocoumarins. |

| Intramolecular Wittig Reaction | Cyclization of o-acyloxybenzylidene phosphoranes. | Access to various substituted benzofurans, avoids transition metals. | Stoichiometric amounts of triphenylphosphine oxide are generated as a byproduct. | Broad scope depending on the availability of the corresponding phosphonium salts and acylating agents. |

| Iodocyclization | Electrophilic cyclization of o-alkynylphenols. | Mild conditions, provides synthetically useful 3-iodobenzofurans for further derivatization. | Limited to the synthesis of 3-iodobenzofurans, requires an alkyne precursor. | Generally good tolerance of various functional groups. |

Conclusion

The synthesis of the benzofuran scaffold is a rich and evolving field, with a diverse array of methodologies available to the modern chemist. The choice of a particular synthetic route will be dictated by the desired substitution pattern, the availability of starting materials, and considerations of efficiency and functional group compatibility. Transition-metal catalyzed reactions, particularly those involving palladium, copper, and gold, offer powerful and versatile approaches for the construction of highly functionalized benzofurans. Concurrently, classical intramolecular cyclization methods such as the Perkin rearrangement and the Wittig reaction, along with modern variations like iodocyclization, remain indispensable tools in the synthetic chemist's arsenal. A thorough understanding of the mechanisms and practical considerations of these methodologies, as outlined in this guide, will empower researchers to strategically design and execute the synthesis of novel benzofuran derivatives for applications in drug discovery and materials science.

References

-

Marriott, K.-S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]

-

Mushtaq, A., Ahmad, S., Khan, S. G., Al-Mutairi, A. A., Al-Hussain, S. A., & Zaki, M. E. A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Mushtaq, A., Ahmad, S., Khan, S. G., Al-Mutairi, A. A., Al-Hussain, S. A., & Zaki, M. E. A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem, 1(7). [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

-

Damera, K., Ke, B., Wang, K., Dai, C., Wang, L., & Wang, B. (2012). A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. RSC Advances, 2(25), 9403-9405. [Link]

-

Chen, Y., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6518–6528. [Link]

-

Gassman, P. G., & Amick, D. R. (1975). A Simple Route to Benzofurans. Synthetic Communications, 5(4), 325-328. [Link]

-

Wikipedia contributors. (2023, September 12). Perkin rearrangement. In Wikipedia, The Free Encyclopedia. [Link]

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. mdpi.com [mdpi.com]

The Genesis of a Privileged Scaffold: Early Studies and Foundational Discoveries in Benzofuran Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, is a cornerstone of modern medicinal chemistry, found in a multitude of natural products and synthetic therapeutic agents.[1][2] Its journey from a laboratory curiosity to a "privileged scaffold" is a compelling narrative of chemical ingenuity and burgeoning pharmacological insight. This technical guide provides a comprehensive exploration of the seminal, early-stage research into benzofuran and its derivatives. We will dissect the foundational synthetic methodologies, explain the causality behind pivotal experimental choices, and trace the initial forays into understanding the biological significance of this remarkable class of compounds. This document is designed for the modern researcher, offering not just historical context, but a deeper appreciation for the chemical logic that paved the way for contemporary drug discovery.

The Dawn of Benzofuran: From Coumarin to "Coumarone"

The story of benzofuran is intrinsically linked to the chemistry of furan itself. The groundwork was laid by chemists like Scheele, who first obtained a furan derivative from the distillation of mucic acid, and Limpricht, who later isolated furan from pinewood.[3] However, the fusion of the furan ring with a benzene nucleus, creating the benzofuran system, was a distinct and significant achievement.

In 1870, the English chemist William Henry Perkin was the first to synthesize the benzofuran ring.[4][5] His starting point was coumarin, a naturally occurring fragrant compound. The resulting substance was initially named "coumarone."[6] This pioneering work was not merely a synthetic curiosity; it was the deliberate construction of a novel heterocyclic system, opening a new chapter in organic chemistry.

The chosen starting material, coumarin, was key. Its lactone structure provided a reactive handle that, under the right conditions, could be manipulated to induce the necessary bond formations. Perkin's method, now known as the Perkin rearrangement, demonstrated that a relatively simple natural product could be chemically transformed into a more complex and previously unknown heterocyclic core.

The Perkin Rearrangement: A Foundational Mechanism

The causality behind this reaction lies in the use of a strong base to effect a cascade of transformations. The process begins with the base-mediated opening of the coumarin lactone ring, followed by a rearrangement and subsequent cyclization to form the stable aromatic benzofuran ring.

Experimental Protocol: The Perkin Rearrangement

-

Objective: To synthesize the parent benzofuran ring from coumarin.

-

Methodology:

-

Intermediate Formation: Coumarin is first treated with bromine to form 3,4-dibromo-3,4-dihydrocoumarin. This step activates the molecule for the subsequent rearrangement.

-

Base-Mediated Rearrangement: The dibrominated intermediate is reacted with a strong base, such as potassium hydroxide (KOH).[6] The base serves two critical functions: first, it hydrolyzes the lactone ester bond, and second, it promotes the elimination of the bromine atoms.

-

Cyclization & Aromatization: The resulting intermediate undergoes an intramolecular reaction, where the phenoxide attacks the side chain, leading to the closure of the furan ring. Subsequent elimination and tautomerization result in the formation of the aromatic benzofuran nucleus.[6]

-

Workup and Isolation: The reaction mixture is acidified to neutralize the excess base and protonate any resulting salts. The benzofuran product, being organic-soluble, is then extracted using a suitable solvent like diethyl ether and purified by distillation.

-

-

Self-Validation: The success of the synthesis is confirmed by spectroscopic analysis (NMR, IR) of the final product, comparing the obtained spectra with known data for benzofuran. The disappearance of the lactone carbonyl peak in the IR spectrum is a key indicator of a successful reaction.

Caption: The Perkin Rearrangement workflow.

Foundational Synthetic Strategies

Following Perkin's discovery, chemists developed several other robust methods for constructing the benzofuran scaffold. These early strategies were crucial as they allowed for the introduction of various substituents, enabling the first explorations into structure-activity relationships.

| Method Name | Starting Materials | Key Reagents | Resulting Derivative Type | Reference |

| Perkin Rearrangement | Coumarin | KOH, Bromine | Unsubstituted/Substituted Benzofurans | [6] |

| Salicylaldehyde Annulation | Salicylaldehyde, α-Halo Ketone (e.g., Chloroacetone) | Base (e.g., K₂CO₃) | 2-Acylbenzofurans | [3][7] |

| Phenoxyketone Cyclodehydration | Phenol, α-Halo Ketone | Acid (H₂SO₄, PPA) | 2-Substituted Benzofurans | [6] |

| Coupling & Cyclization | o-Halophenol, Terminal Alkyne | Cu(I) salts, Palladium catalyst | 2-Aryl or 2-Alkylbenzofurans | [3] |

Causality in Early Synthetic Design

The choice of synthetic route was dictated by the desired substitution pattern on the benzofuran core.

-

For 2-Acyl Derivatives: The reaction of salicylaldehyde with α-halo ketones was the most direct approach.[3] The basic conditions facilitate the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile, displacing the halide. The subsequent intramolecular aldol-type condensation and dehydration are driven by the formation of the stable, aromatic furan ring. This method provided a direct entry to key intermediates like 2-acetylbenzofuran, which could be further modified.[3]

-

For General 2-Substituted Benzofurans: The acid-catalyzed cyclodehydration of phenoxyketones offered broader flexibility.[6] The strong acid protonates the carbonyl oxygen of the ketone, rendering the carbonyl carbon highly electrophilic. This activates the molecule for intramolecular attack by the electron-rich benzene ring (an electrophilic aromatic substitution), leading to ring closure and subsequent dehydration.

Experimental Protocol: Synthesis of 2-Acetylbenzofuran

-

Objective: To synthesize a key benzofuran intermediate from readily available starting materials.

-

Methodology:

-

Reaction Setup: Salicylaldehyde and chloroacetone are combined in a suitable solvent such as acetone or DMF. Anhydrous potassium carbonate (K₂CO₃) is added as the base.[7] The use of an anhydrous base is critical to prevent unwanted side reactions involving water.

-

Nucleophilic Substitution: The mixture is heated to reflux. The K₂CO₃ deprotonates the salicylaldehyde's hydroxyl group, forming a phenoxide ion. This potent nucleophile attacks the chloroacetone, displacing the chloride ion to form an ether intermediate.

-

Intramolecular Cyclization: Under the basic conditions, the intermediate undergoes an intramolecular aldol-type condensation. The base abstracts a proton from the methylene group adjacent to the ketone, creating an enolate which then attacks the aldehyde carbonyl group.

-

Dehydration: The resulting aldol adduct readily dehydrates upon heating to yield the stable, conjugated 2-acetylbenzofuran.

-

Isolation: After cooling, the reaction mixture is filtered to remove the potassium salts. The solvent is evaporated, and the crude product is purified, typically by recrystallization or column chromatography.

-

-

Self-Validation: The product is characterized by its melting point and spectroscopic data. The 1H NMR spectrum should clearly show the characteristic singlet for the furan proton and the methyl ketone protons, alongside the aromatic protons of the benzene ring.

Caption: Synthesis of 2-acetylbenzofuran workflow.

Early Explorations of Biological Activity

The initial synthesis of benzofuran derivatives was driven by chemical curiosity, but the discovery of naturally occurring benzofurans with potent biological effects catalyzed a shift towards pharmacological investigation.[8][9] Plants from families such as Fabaceae and Moraceae were found to produce benzofuran-containing compounds, hinting at their evolutionary role and potential therapeutic value.[8]

While modern high-throughput screening was centuries away, early biological studies laid the groundwork for understanding the potential of this scaffold. The development of synthetic drugs containing the benzofuran moiety, such as the antiarrhythmic agent Amiodarone (discovered in the 1960s), marked a pivotal moment.[6][8] This demonstrated that the synthetic benzofuran core could be decorated to create molecules with specific and powerful effects on biological systems.

Early structure-activity relationship (SAR) studies, though rudimentary by today's standards, began to emerge. Researchers found that substitutions, particularly at the C-2 position, were crucial for modulating the biological effects of the compounds.[10] These initial findings, linking specific structural modifications to changes in activity, were the first step towards the rational design of benzofuran-based drugs. The broad spectrum of activities observed, including antimicrobial and anticancer properties, solidified benzofuran's status as a scaffold of significant interest to medicinal chemists.[6][11]

Conclusion: A Foundation for the Future

The early history of benzofuran chemistry is a testament to the power of fundamental research. From Perkin's initial synthesis of "coumarone" to the development of versatile synthetic routes and the first glimpses of profound biological activity, these foundational studies provided the essential tools and knowledge base upon which decades of drug discovery have been built. The early chemists were not just creating new molecules; they were defining the chemical language and logic of a scaffold that would become central to the development of treatments for a vast range of human diseases. For today's researchers, understanding this history provides not only context but also inspiration, reminding us that the next breakthrough often stands on the shoulders of pioneering discoveries made long ago.

References

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

-

Mushtaq, A., Zahoor, A. F., Ahmad, S., Saif, M. J., Haq, A. U., Khan, S. G., Al-Mutairi, A. A., Irfan, A., Al-Hussain, S. A., & Zaki, M. E. A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

-

ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.

-

Cimino, A., & Ghedini, E. (2018). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 23(11), 2849.

-

Al-Ostoot, F. H., Al-Ghamdi, S., Al-Massarani, S., El-Sayed, N., & Al-Omair, M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Biology, 11(5), 682.

-

Wang, Y., Chen, J., Li, J., Zhou, Y., Zhang, Y., & Chen, J. (2023). Discovery of coumaric acid derivatives hinted by coastal marine source to seek for uric acid lowering agents. RSC Advances, 13(4), 2293-2301.

-

Sá, F., & de Fátima, Â. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(7), 934.

-

Kumar, R., & Yusuf, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Analytical & Pharmaceutical Research, 3(4).

-

BenchChem. (2025). The Discovery and Therapeutic Potential of Benzofuran Derivatives: A Technical Guide.

-

Liu, T., Sun, J., Li, X., Wang, X., Wang, L., & Liu, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28140-28156.

-

ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.

-

Tokyo University of Science. (2024). Breakthrough in benzofuran synthesis: New method enables complex molecule creation. EurekAlert!.

-

Harish Kumar, D. R., et al. (2014). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research.

-

Ramirez, J. (2019). Synthesis and Characterization of p-Coumaric Acid Derivatives and Determination of Radical Scavenging Potential. McNair Scholars Research Journal.

-

Wikipedia. Benzofuran.

-

Zhang, R., Li, Y., Liu, W., Liu, Q., & Zhang, B. (2020). De Novo Biosynthesis of p-Coumaric Acid in E. coli with a trans-Cinnamic Acid 4-Hydroxylase from the Amaryllidaceae Plant Lycoris aurea. International Journal of Molecular Sciences, 21(21), 8345.

-

Liu, T., Sun, J., Li, X., Wang, X., Wang, L., & Liu, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28140-28156.

-

Wikipedia. p-Coumaric acid.

-

Organic Chemistry Portal. Benzofuran synthesis.

-

González, J. A., Barrera, C., & Garcia, R. (2013). Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. American Journal of Analytical Chemistry, 4(7), 1-5.

-

Cruz, J. N., Barros, M. S., Santana, K., & dos Santos, J. U. M. (2020). ORIGINS AND BIOLOGICAL APPLICATIONS OF BENZOFURANS. In M. S. Barros (Ed.), Benzofuran: Production and Applications.

-

Wikipedia. Substituted benzofuran.

-

Knight, D. W., & Little, P. B. (1999). Synthesis of the yeast antioxidant benzofuran and analogues. Journal of the Chemical Society, Perkin Transactions 1, (1), 7-8.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-Bromo-2-chloromethylbenzofuran

Foreword: The Analytical Imperative

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel synthetic intermediates is the bedrock upon which all subsequent discovery rests. 5-Bromo-2-chloromethylbenzofuran is a key heterocyclic building block, valued for the synthetic handles it offers at the 2 and 5 positions of the privileged benzofuran scaffold.[1][2] Its utility in the synthesis of complex pharmacological agents necessitates a robust, multi-faceted analytical approach to verify its identity and purity. This guide eschews a simple recitation of data, instead offering an in-depth rationale for the spectroscopic methodologies employed, reflecting a field-proven approach to structural elucidation. We will explore the compound's analytical signature through the complementary lenses of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, demonstrating how these techniques synergize to create a self-validating analytical workflow.

Molecular Architecture and Spectroscopic Preview

To interpret the spectral data, we must first consider the electronic environment of each atom within the 5-Bromo-2-chloromethylbenzofuran molecule. The structure contains a bicyclic aromatic system (benzofuran), an electron-withdrawing bromine atom on the benzene ring, a furan ring with an ether linkage, and a reactive chloromethyl group at the 2-position. Each of these features imparts a distinct and predictable characteristic to the overall spectroscopic fingerprint.

Caption: Numbering scheme for 5-Bromo-2-chloromethylbenzofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms. For this molecule, both ¹H and ¹³C NMR are essential.

Experimental Protocol: Ensuring Data Integrity

A trustworthy spectrum begins with meticulous sample preparation. The following protocol is a standard in our laboratories for this class of compound.

-

Sample Preparation: Weigh approximately 5-10 mg of the 5-Bromo-2-chloromethylbenzofuran sample.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for moderately polar organics and its single, well-characterized residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C), which is unlikely to obscure analyte signals.[3]

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard (0 ppm) for accurate chemical shift referencing.[1]

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is critical for resolving the complex splitting patterns of the aromatic protons.

¹H NMR Analysis: A Proton-by-Proton Investigation

The proton NMR spectrum provides a precise map of the hydrogen atoms in the molecule. The electron-withdrawing nature of the oxygen, bromine, and chlorine atoms will shift adjacent protons downfield (to a higher ppm value).

-

Chloromethyl Protons (H8): The two protons on the chloromethyl group are chemically equivalent and are not adjacent to any other protons. Therefore, they will appear as a sharp singlet . Their position will be significantly downfield (δ ≈ 4.7 ppm) due to the strong deshielding effect of the adjacent chlorine atom and the benzofuran ring system.

-

Furan Proton (H3): This proton is on a double bond and adjacent to the ring oxygen. It is expected to appear as a singlet (or a very finely split doublet due to long-range coupling) in the aromatic region, typically around δ ≈ 6.7 ppm.

-

Aromatic Protons (H4, H6, H7): These three protons reside on the benzene ring and will exhibit characteristic splitting patterns due to spin-spin coupling with their neighbors.[4]

-

H4: This proton is adjacent to the bromine atom at C5. It will be split by H6 (a four-bond meta-coupling, J ≈ 2 Hz) and will appear as a doublet . Due to the proximity to the fused furan ring, it is expected around δ ≈ 7.5 ppm.

-

H6: This proton is situated between H7 (ortho-coupling, J ≈ 8-9 Hz) and H4 (meta-coupling, J ≈ 2 Hz). This will result in a doublet of doublets . Its chemical shift will be influenced by the para bromine and is expected around δ ≈ 7.4 ppm.

-

H7: This proton is adjacent to H6 (ortho-coupling, J ≈ 8-9 Hz) and will appear as a doublet . It is typically the most upfield of the benzene ring protons, expected around δ ≈ 7.3 ppm. Long-range coupling between H3 and H7 in benzofurans has been observed, which could lead to further fine splitting.[5][6]

-

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H8 (-CH₂Cl) | ~ 4.7 | Singlet (s) | - |

| H3 | ~ 6.7 | Singlet (s) | - |

| H7 | ~ 7.3 | Doublet (d) | JH6-H7 ≈ 8.5 |

| H6 | ~ 7.4 | Doublet of Doublets (dd) | JH6-H7 ≈ 8.5, JH4-H6 ≈ 2.0 |

| H4 | ~ 7.5 | Doublet (d) | JH4-H6 ≈ 2.0 |

Caption: Key proton environments for ¹H NMR analysis.

¹³C NMR Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. The chemical shifts are highly sensitive to the local electronic environment.

-

Aliphatic Carbon (C8): The chloromethyl carbon will be the most upfield signal, expected around δ ≈ 40-45 ppm.

-

Aromatic & Olefinic Carbons (C2-C7a): The remaining nine carbons are part of the sp²-hybridized benzofuran system and will appear in the δ ≈ 105-155 ppm range.[1]

-

Carbons bonded to heteroatoms (C2, C3a, C5, C7a) will have their shifts significantly affected.

-

C2: Attached to oxygen and the chloromethyl group, this carbon will be highly downfield, likely > 150 ppm.

-

C7a & C3a: These are the bridgehead carbons. C7a, bonded to oxygen, will be further downfield than C3a.

-

C5: The direct attachment of bromine will cause a notable shift.

-

The remaining carbons (C3, C4, C6, C7) will appear in the typical aromatic region.

-

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C8 (-CH₂Cl) | ~ 40-45 | Aliphatic C attached to Cl |

| C3 | ~ 105-110 | Furan ring C-H |

| C7 | ~ 112-115 | Benzene ring C-H |

| C5 | ~ 115-118 | Benzene ring C-Br |

| C4 | ~ 122-125 | Benzene ring C-H |

| C6 | ~ 125-130 | Benzene ring C-H |

| C3a | ~ 128-132 | Bridgehead Carbon |

| C2 | ~ 150-155 | Furan C attached to O and -CH₂Cl |

| C7a | ~ 155-160 | Bridgehead Carbon attached to O |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight and providing structural clues through fragmentation analysis. The presence of two different halogens makes the mass spectrum of this compound particularly informative.

Experimental Protocol: Ionization and Detection

-

Ionization Method: Electron Ionization (EI) at 70 eV is the method of choice. EI is a "hard" ionization technique that imparts significant energy into the molecule, inducing reproducible fragmentation that is useful for structural elucidation and library matching.[7]

-

Analysis: The ionized fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

Data Interpretation: Isotopes and Fragmentation Pathways

-

Molecular Ion (M⁺) Cluster: The most critical diagnostic feature will be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), in an approximate 1:1 ratio.[8] Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[9]

-

The combination of one Br and one Cl atom will produce a characteristic cluster of peaks:

-

M⁺: (C₉H₆⁷⁹Br³⁵ClO) - Base peak in the cluster.

-

M+2: (C₉H₆⁸¹Br³⁵ClO and C₉H₆⁷⁹Br³⁷ClO) - This peak will be very intense, approximately 125% of the M⁺ peak.

-

M+4: (C₉H₆⁸¹Br³⁷ClO) - The smallest peak in the cluster, approximately 32% of the M⁺ peak.

-

-

The monoisotopic mass is 243.92906 Da.[10] Therefore, we expect to see this characteristic cluster at m/z 244, 246, and 248. The presence of this unique pattern is definitive evidence for a molecule containing one bromine and one chlorine atom.

-

-

Key Fragmentation Pathways: The molecular ion is a radical cation that will break down into more stable fragments. The most probable fragmentation involves the cleavage of the C-Cl or C-C bond at the benzylic position, as this leads to a resonance-stabilized cation.

-

Loss of •Cl: Cleavage of the C-Cl bond results in the formation of a [M-Cl]⁺ cation (m/z 209/211). This cation is highly stabilized by resonance across the benzofuran ring.

-

Loss of •CH₂Cl: Alpha-cleavage resulting in the loss of the chloromethyl radical is another highly probable pathway.[11] This leads to the stable 5-bromobenzofuranyl cation [M-CH₂Cl]⁺ at m/z 195/197. This is often the base peak in the spectrum.

-

Caption: Primary fragmentation pathways for 5-Bromo-2-chloromethylbenzofuran in EI-MS.

Table 3: Predicted Key Ions in Mass Spectrum

| m/z (Isotopes) | Ion Formula | Identity |

|---|---|---|

| 244 / 246 / 248 | [C₉H₆BrClO]⁺• | Molecular Ion (M⁺•) |

| 209 / 211 | [C₉H₆BrO]⁺ | [M-Cl]⁺ |

| 195 / 197 | [C₈H₄BrO]⁺ | [M-CH₂Cl]⁺ |

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: A Non-destructive Approach

-

Method: Attenuated Total Reflectance (ATR) is the preferred technique for solid samples. It requires minimal sample preparation and is non-destructive.

-

Acquisition: A small amount of the solid sample is placed directly on the ATR crystal, pressure is applied, and the spectrum is recorded.

Spectral Interpretation: Vibrational Fingerprints

The IR spectrum will confirm the presence of the key architectural components of the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Benzofuran) |

| 2960 - 2850 | C-H Stretch | Aliphatic (-CH₂Cl) |

| 1610 - 1550 | C=C Stretch | Aromatic Ring |

| ~1470 | CH₂ Bend (Scissoring) | Aliphatic (-CH₂Cl) |

| 1270 - 1230 | C-O-C Stretch (Aryl-Alkyl Ether) | Asymmetric |

| 800 - 600 | C-Cl Stretch | Chloromethyl |

| 600 - 500 | C-Br Stretch | Aryl Bromide |

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of vibrations unique to the molecule's overall structure.[12]

Integrated Analytical Workflow: A Self-Validating System

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple orthogonal methods. This workflow ensures the highest degree of confidence in the structural assignment.

Caption: Workflow combining MS, NMR, and IR for definitive structural confirmation.

Conclusion

The spectroscopic characterization of 5-Bromo-2-chloromethylbenzofuran is a clear illustration of modern analytical chemistry principles. Mass spectrometry unequivocally establishes the molecular formula and the presence of the two halogen atoms through its distinct isotopic signature. Infrared spectroscopy provides a rapid confirmation of the core functional groups. Finally, NMR spectroscopy, with its detailed information on atomic connectivity and chemical environments, acts as the final arbiter, piecing together the precise isomeric structure. By integrating these techniques, researchers and drug development professionals can proceed with absolute confidence in the identity and integrity of this critical synthetic intermediate.

References

- BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. BenchChem.

- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- Unknown. Mass Spectrometry: Fragmentation.

- BenchChem. (2025). Spectroscopic Analysis of 2-(2-thienyl)benzofuran Derivatives: A Technical Guide. BenchChem.

- ResearchGate. Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

- Oriental Journal of Chemistry. Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives.

- Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.

- Unknown. Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines.

- Wu, H., & Hynes, Jr., J. (2010).

- ResearchGate. The absorption spectra of the benzofuran derivatives 3a–c recorded in....

- ResearchGate. Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for....

- PMC NIH. 5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran.

- PMC NIH. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities.

- New Journal of Chemistry.

- PubChemLite. 5-bromo-2-(chloromethyl)benzo[b]furan.

- PDF. (2026). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.

- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.

- ResearchGate. Coupling constant values of compounds 30-37, 15, 22 and 29 (J, Hz).

- A Research Article. 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.

- PMC NIH. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines.

- Unknown. Coupling constants for 1H and 13C NMR.

- PubChem. 5-Bromo-2-chlorobenzoyl chloride | C7H3BrCl2O | CID 2756871.

- BenchChem. 5-(Chloromethyl)benzofuran|CAS 37798-07-5.

- PubChem NIH. 5-Bromo-2-chlorophenol | C6H4BrClO | CID 820392.

- Unknown. (2023). Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and -Methoxy- -ketoesters.

- MDPI. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity.

- ResearchGate. (2025). Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2- phenylacetyl)oxime.

- PubChem. 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127.

- Journal of the Chemical Society, Perkin Transactions 2. Long-range coupling in the proton nuclear magnetic resonance spectra of some benzothiophen and benzofuran analogues.

- ChemicalBook. 5-Bromo-2-chlorobenzoic acid (21739-92-4) 13C NMR spectrum.

- SpectraBase. Benzofuran - Optional[13C NMR] - Chemical Shifts.

- SpectraBase. 5-Bromo-2-benzofuran-1(3H)-one - Optional[ATR-IR] - Spectrum.

- The Royal Society of Chemistry. NMR Spectra of Products.

- SpectraBase. 2-(bromomethyl)-2,3-dihydro-5-fluorobenzofuran - Optional[1H NMR] - Chemical Shifts.

- PubChem. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327.

- Advanced Organic Chemistry. 1H NMR spectrum of 1-bromo-2-methylpropane.

- SIELC Technologies. (2018). 5-Bromo-2-chlorobenzoic acid.

- Advanced Organic Chemistry. Infrared spectrum of 1-bromo-2-methylpropane.

- NIST WebBook. 5-Bromo-2-chlorobenzoic acid.

- ChemicalBook. 5-Bromo-2-hydroxybenzyl alcohol(2316-64-5) 1H NMR spectrum.

- ChemicalBook. 5-BROMO-2-CHLOROTOLUENE(54932-72-8) 1H NMR spectrum.

- NIST WebBook. 5-Bromo-2-chlorothiophene.

Sources

- 1. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. Long-range coupling in the proton nuclear magnetic resonance spectra of some benzothiophen and benzofuran analogues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. PubChemLite - 5-bromo-2-(chloromethyl)benzo[b]furan (C9H6BrClO) [pubchemlite.lcsb.uni.lu]

- 11. youtube.com [youtube.com]

- 12. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide on the Solubility and Stability of 5-Bromo-2-chloromethylbenzofuran

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction

5-Bromo-2-chloromethylbenzofuran is a halogenated heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science. Its rigid benzofuran core, substituted with reactive bromine and chloromethyl moieties, makes it a versatile precursor for synthesizing a wide array of more complex molecules, including potential pharmaceutical agents.[1] The utility of this intermediate in drug discovery and development is fundamentally governed by its physicochemical properties, most notably its solubility and stability. An in-depth understanding of these characteristics is paramount for designing robust synthetic routes, developing stable formulations, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive technical overview of the core solubility and stability profiles of 5-Bromo-2-chloromethylbenzofuran. It details field-proven experimental protocols, explains the causality behind methodological choices, and offers actionable insights for researchers in the pharmaceutical industry.

Physicochemical Properties of 5-Bromo-2-chloromethylbenzofuran

A foundational understanding of a compound's basic properties is essential before undertaking detailed solubility or stability studies. These parameters influence everything from solvent selection to analytical method development.

| Property | Value | Source |

| CAS Number | 38220-78-9 | [2][3][4] |

| Molecular Formula | C₉H₆BrClO | [5] |

| Molecular Weight | 245.50 g/mol | [5] |

| Appearance | Off-white to light yellow crystalline powder | Typical observation |

| Predicted XlogP | 3.4 | [5] |

The high predicted XlogP value suggests that 5-Bromo-2-chloromethylbenzofuran is a lipophilic compound, predicting poor solubility in aqueous media but good solubility in organic solvents.[5] This initial assessment is critical for guiding the experimental determination of its solubility profile.

Aqueous and Organic Solubility Profile

Solubility dictates how a compound can be handled, purified, formulated, and administered. For a synthetic intermediate, solubility in a range of organic solvents is crucial for reaction chemistry and purification. For a potential API, aqueous solubility at physiological pH is a key determinant of bioavailability.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining aqueous solubility is the shake-flask method, as outlined in OECD Guideline 105.[6][7][8][9][10] This method establishes the saturation mass concentration of a substance in water at a given temperature. The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent until equilibrium is reached.

-

Preparation: Add an excess amount of 5-Bromo-2-chloromethylbenzofuran to several vials containing the test solvent (e.g., water, pH 7.4 phosphate buffer, ethanol, acetonitrile, DMSO). The excess solid is visually confirmed.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-48 hours). A preliminary test can determine the time required to reach equilibrium.[7]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the samples at high speed.

-

Sampling: Carefully extract an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable mobile phase and analyze its concentration using a validated High-Performance Liquid Chromatography (HPLC) method.[11]

Causality Behind the Choices:

-

Why excess solid? To ensure that the solution reaches its maximum saturation point.

-

Why constant temperature? Solubility is temperature-dependent; consistency is key for reproducibility.

-

Why centrifugation? To prevent undissolved microparticles from being sampled, which would artificially inflate the measured solubility.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is the preferred technique for quantifying benzofuran derivatives due to its specificity and sensitivity.[11][12][13][14]

-

Instrument: Standard HPLC system with a UV detector.[11]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV scan of the compound (typically near the λmax for maximum sensitivity).

-

Standard Curve: Prepare a series of known concentrations of 5-Bromo-2-chloromethylbenzofuran to create a calibration curve for accurate quantification.

Expected Solubility Data Summary

Based on its lipophilic nature (XlogP 3.4), the following table presents an illustrative solubility profile. Actual experimental values are required for confirmation.

| Solvent | Temperature (°C) | Predicted Solubility | Rationale |

| Water (pH 7.0) | 25 | Very Low (< 0.1 mg/mL) | High lipophilicity, lack of ionizable groups. |

| pH 7.4 Buffer | 25 | Very Low (< 0.1 mg/mL) | Compound is non-ionizable at physiological pH. |

| Ethanol | 25 | Moderate to High | "Like dissolves like" principle; polar-protic solvent. |

| Acetonitrile | 25 | High | Common organic solvent for reverse-phase HPLC.[11] |

| DMSO | 25 | Very High | A powerful aprotic solvent, common for stock solutions. |

| Dichloromethane | 25 | Very High | Nonpolar organic solvent, suitable for synthesis. |

graph TD { A[Start: Add Excess Compound to Solvent] --> B{Equilibrate}; B -- Shaking at Constant Temp --> C[Cease Agitation & Settle]; C --> D{Centrifuge}; D -- Separate Solid from Liquid --> E[Sample Supernatant]; E --> F[Dilute Sample]; F --> G[Analyze by HPLC-UV]; G --> H[End: Quantify vs. Calibration Curve];subgraph "Methodology" A; B; C; D; E; F; G; H; end node[style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]A; node[style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]B G; node[style=filled, fillcolor="#FBBC05", fontcolor="#202124"] C D E F; node[style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"] H;

}

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile and Forced Degradation Analysis

Understanding a compound's stability is a cornerstone of drug development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[15][16][17][18][19] Forced degradation, or stress testing, is a critical exercise to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[20][21][22][23][24] The goal is typically to achieve 5-20% degradation to ensure that degradants are generated at detectable levels.[21][23]

Key Stress Conditions

The stability of 5-Bromo-2-chloromethylbenzofuran should be evaluated under conditions that simulate stresses encountered during manufacturing, storage, and administration. The primary liabilities for this molecule are likely the C-Br bond and the highly reactive chloromethyl group, which is susceptible to hydrolysis and nucleophilic attack.[25][26][27]

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

-

Stress Conditions: Dispense the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add 0.1 M HCl. Heat at 60-80°C for several hours.

-

Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for a shorter duration (base hydrolysis is often faster).

-

Oxidation: Add 3-6% H₂O₂. Keep at room temperature.

-

Thermal: Expose the solid powder and a solution to dry heat (e.g., 80°C).

-

Photostability: Expose the solid and solution to a calibrated light source providing UV and visible light, as per ICH Q1B guidelines.[28][29][30][31][32] The exposure should be no less than 1.2 million lux hours (visible) and 200 watt hours/m² (UVA).[30]

-

-

Time Points: Sample each condition at various time points (e.g., 2, 4, 8, 24 hours).

-

Quenching: Neutralize acid/base samples before analysis. Dilute all samples to the initial concentration with mobile phase.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Causality Behind the Choices:

-

Why these conditions? They represent the most common chemical degradation pathways (hydrolysis, oxidation) and physical stresses (heat, light) a drug substance may encounter.[21]

-

Why develop a new HPLC method? The initial quantification method may not be able to separate the parent compound from newly formed degradation products. A "stability-indicating" method must prove this separation capability (specificity).

Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation.

-

Method Development: Analyze the stressed samples. The goal is to achieve baseline separation between the parent peak and all degradant peaks. This often requires switching from isocratic to gradient elution.

-

Example Gradient Method:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold, and return to initial conditions.

-

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity, ensuring that the parent peak is not co-eluting with any degradants.

Caption: Forced Degradation and Stability-Indicating Method Workflow.

Expected Stability Profile Summary

The chloromethyl group is a known reactive moiety, prone to nucleophilic substitution. Hydrolysis, where water acts as the nucleophile, is a likely degradation pathway, especially under basic conditions.

| Stress Condition | Predicted Stability | Likely Degradation Product(s) |

| Acid Hydrolysis (0.1 M HCl, 80°C) | Moderate Degradation | 5-Bromo-2-(hydroxymethyl)benzofuran |

| Base Hydrolysis (0.1 M NaOH, RT) | Significant Degradation | 5-Bromo-2-(hydroxymethyl)benzofuran |

| Oxidation (6% H₂O₂, RT) | Low to Moderate Degradation | Ring-opened products or epoxides |

| Thermal (80°C, Solid) | Likely Stable | Minimal degradation expected in solid state. |

| Photostability (ICH Q1B) | Potential Degradation | Potential for C-Br bond cleavage or polymerization. |

Conclusion and Practical Recommendations

The physicochemical profile of 5-Bromo-2-chloromethylbenzofuran is dominated by its lipophilicity and the reactivity of its chloromethyl group.

-

Solubility: The compound is expected to have very poor aqueous solubility but good solubility in common organic solvents like DMSO, acetonitrile, and dichloromethane. For biological assays, stock solutions should be prepared in DMSO and diluted into aqueous media, being mindful of potential precipitation.

-

Stability: The primary stability liability is the chloromethyl group, which is susceptible to hydrolysis, particularly under basic conditions. This suggests that the compound should be stored in dry, neutral conditions. Exposure to strong light and high temperatures in solution should also be minimized.

-

Handling & Storage: For long-term storage, 5-Bromo-2-chloromethylbenzofuran should be kept as a solid in a well-sealed container, protected from light and moisture, at refrigerated or freezer temperatures. Solutions should be prepared fresh whenever possible.

By following the rigorous experimental protocols outlined in this guide, researchers and drug development professionals can generate the reliable solubility and stability data necessary to advance their projects, ensuring both scientific integrity and regulatory compliance.

References

-

ICH. (n.d.). Q1A - Q1F Stability. Retrieved from ich.org.[15]

-

BenchChem. (2025). Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS. Retrieved from BenchChem.[11]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from ema.europa.eu.[28]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from filab.fr.[6]

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from database.ich.org.[29]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from amsbiopharma.com.[16]

-

RAPS. (2025). ICH releases overhauled stability guideline for consultation. Retrieved from raps.org.[17]

-

Atlas-mts.com. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from atlas-mts.com.[30]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from bioprocessintl.com.[20]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from gmp-compliance.org.[31]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from oecd-ilibrary.org.[7]

-

OECD. (1981). Test No. 105: Water Solubility. Retrieved from oecd.org.[8]

-

ICH. (2003). Q1A(R2) Guideline. Retrieved from ich.org.[18]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from situbiosciences.com.[9]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from ema.europa.eu.[19]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from pharmaguideline.com.[21]

-

Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. Retrieved from analytice.com.[10]

-

PharmaGrowthHub. (2024). ICH Q1B: Complete Guide to Photostability Testing. Retrieved from youtube.com.[32]

-

Bentham Science Publishers. (2016). Impurities and Forced Degradation Studies: A Review. Retrieved from benthamscience.com.[22]

-

American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from article.sapub.org.[23]

-

Pharmaceutical Online. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Retrieved from pharmaceuticalonline.com.[24]

-

Arctom Scientific. (n.d.). CAS NO. 38220-78-9 | 5-BROMO-2-CHLOROMETHYLBENZOFURAN. Retrieved from arctomsci.com.[2]

-

ChemicalBook. (n.d.). 5-BROMO-2-CHLOROMETHYLBENZOFURAN | 38220-78-9. Retrieved from chemicalbook.com.[3]

-

Parchem. (n.d.). 5-BROMO-2-CHLOROMETHYLBENZOFURAN (Cas 38220-78-9). Retrieved from parchem.com.[4]

-